molecular formula C8H8O3S B12976569 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Cat. No.: B12976569
M. Wt: 184.21 g/mol
InChI Key: DIAWAGUMAIZSKE-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a versatile compound with a unique molecular structure that has garnered interest in various scientific research areas. This compound is part of the thiophene family, which is known for its significant applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be achieved through several methods. One common approach involves the electrophilic substitution of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide at position 5. This reaction can be influenced by the presence of electron-withdrawing or electron-releasing substituents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic substitution occurs at position 5, with electron-withdrawing substituents hindering further substitution and electron-releasing substituents directing an electrophile to position 4.

Common Reagents and Conditions

Common reagents used in these reactions include nitrating agents, sulfonating agents, and iodinating agents. The conditions for these reactions vary, but they often involve acidic or basic environments to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include nitrated, sulfonated, and iodinated derivatives of this compound .

Scientific Research Applications

5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution, which allows it to interact with specific enzymes and receptors in biological systems . The presence of electron-withdrawing or electron-releasing substituents can modulate its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
  • 5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
  • 5-Acylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Uniqueness

5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to its hydroxyl group at position 5, which imparts distinct chemical properties and reactivity compared to its amino and acylamino counterparts. This hydroxyl group allows for specific interactions in biological systems and contributes to its potential as a versatile building block in organic synthesis .

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

2,2-dioxo-1,3-dihydro-2-benzothiophen-5-ol

InChI

InChI=1S/C8H8O3S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3,9H,4-5H2

InChI Key

DIAWAGUMAIZSKE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)O

Origin of Product

United States

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